6-Hydroxy-2,4,5-triaminopyrimidine sulfate
Overview
Description
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is an organic compound with the molecular formula C4H7N5O · H2SO4. It is a derivative of pyrimidine, characterized by the presence of three amino groups and one hydroxyl group attached to the pyrimidine ring. This compound is typically found as a white crystalline powder and is soluble in water .
Preparation Methods
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves multiple steps:
Starting Material: The process begins with 2,4,5-triaminopyrimidine.
Sulfonation: The hydroxylated compound is then reacted with sulfuric acid to form the sulfate salt.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .
Chemical Reactions Analysis
6-Hydroxy-2,4,5-triaminopyrimidine sulfate undergoes various chemical reactions:
Oxidation: It can be further oxidized under acidic conditions to form polymeric structures.
Complexation: The compound can form complexes with metal ions, which is useful in various analytical and synthetic applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-2,4,5-triaminopyrimidine sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate involves its interaction with specific molecular targets:
Riboswitch Binding: The compound can bind to riboswitch domains, modulating gene expression by influencing the binding of metabolites.
Enzyme Inhibition: It may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cellular processes.
These interactions are crucial for its biological and medicinal applications, as they can lead to the development of new therapeutic agents .
Comparison with Similar Compounds
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is unique due to its specific functional groups and their arrangement on the pyrimidine ring. Similar compounds include:
2,4,5-Triaminopyrimidine: Lacks the hydroxyl group at the 6th position, making it less reactive in certain chemical reactions.
4,5,6-Triaminopyrimidine sulfate: Has a different arrangement of amino groups, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEEODWFLVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1004-75-7 (Parent) | |
Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80192518 | |
Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39267-74-8, 35011-47-3 | |
Record name | 2,5,6-Triamino-4-hydroxypyrimidine sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39267-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4(3H)-Pyrimidinone, 2,5,6-triamino-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35011-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5,6-Triamino-4-pyrimidinol sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039267748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 167378 | |
Source | ChemIDplus | |
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Record name | 35011-47-3 | |
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Record name | 2,5,6-Triamino-4(1H)-pyrimidinone sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.685 | |
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Record name | 2,5,6-triaminopyrimidin-4(1H)-one sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in organic synthesis?
A1: 2,4,5-Triamino-6-hydroxypyrimidine sulfate serves as a crucial starting material in the synthesis of [8-13C]guanine []. This labeled guanine is valuable in research for tracing metabolic pathways and understanding biological processes involving this important purine base.
Q2: How is 2,4,5-Triamino-6-hydroxypyrimidine sulfate utilized in the synthesis of [8-13C]guanine?
A2: Instead of using the more complex [13C]-N-formylmorpholine, researchers discovered that reacting 2,4,5-Triamino-6-hydroxypyrimidine sulfate directly with morpholinium [13C]formate at 200°C yields [8-13C]guanine with high efficiency (80% yield) []. This method bypasses the isolation of intermediate compounds, simplifying the synthesis process. Importantly, mass spectrometry analysis confirmed that the 13C label from morpholinium [13C]formate is incorporated specifically at the 8-position of guanine without isotopic scrambling [].
Q3: Are there alternative methods to produce 2,4,5-Triamino-6-hydroxypyrimidine sulfate with potential advantages?
A3: Yes, a more environmentally friendly method for producing 2,4,5-triamino-6-hydroxypyrimidine sulfate has been developed []. This method uses catalytic hydrogenation of 2,4-diamido-5-nitroso-6-hydroxypyrimidine under neutral conditions, followed by acidification with sulfuric acid. This approach significantly reduces acid and alkali consumption compared to traditional methods, leading to lower production costs and a cleaner process [].
Q4: Besides guanine, can 2,4,5-Triamino-6-hydroxypyrimidine sulfate be used to synthesize other important biomolecules?
A4: Yes, the same principle applied to [8-13C]guanine synthesis can be extended to adenine production []. Reacting 4,5,6-triaminopyrimidine sulfate with morpholinium [13C]formate under similar conditions yields adenine with an 85% yield []. This highlights the versatility of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a building block for important purine bases.
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